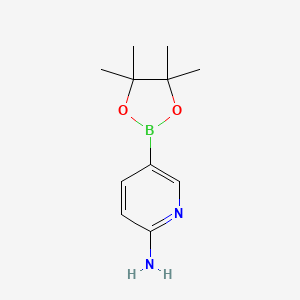

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic ester derivative featuring a pyridine core with an amine group at position 2 and a pinacol-protected boronic acid moiety at position 4. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate group . Its molecular formula is C₁₁H₁₇BN₂O₂, with a molecular weight of 220.08 (approximated from analogs in and ). It serves as a key intermediate in synthesizing pharmaceuticals, such as kinase inhibitors and cytolytic protein inhibitors, owing to its ability to form biaryl linkages under palladium catalysis .

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTAUNOLAHRUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373420 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827614-64-2 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827614-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminopyridine-5-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

- Starting Material : 5-Bromo-2-aminopyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in anhydrous dioxane or tetrahydrofuran (THF).

- Temperature : The reaction is conducted at 80–100°C for 12–24 hours under inert atmosphere.

- Workup : The crude product is purified via column chromatography or recrystallization to isolate the boronic ester.

Key Data

- Yield : 70–85% (based on analogous pyrimidine systems).

- Advantages : High selectivity and compatibility with sensitive functional groups.

- Limitations : Requires expensive palladium catalysts and stringent anhydrous conditions.

Grignard/Lithium-Mediated Boronate Formation

This method avoids transition metals by utilizing organometallic intermediates to introduce the boronic ester group. The protocol is adapted from a pyrimidine synthesis route described in patent CN104788482A.

Procedure

- Bromination : 2-Amino-5-bromopyridine is synthesized via bromination of 2-aminopyridine using N-bromosuccinimide (NBS) under BF₃·Et₂O catalysis.

- Metalation : The bromide undergoes lithium-halogen exchange with n-Bu₃MgLi at −20°C to −10°C, forming a pyridyllithium intermediate.

- Boronation : The intermediate is quenched with methoxyboronic acid pinacol ester, yielding the boronic ester after aqueous workup.

Key Data

- Yield : 69% (reported for pyrimidine analog).

- Advantages : Eliminates palladium catalysts, enabling cost-effective scaling.

- Limitations : Sensitive to moisture and requires low-temperature handling.

Protection-Deprotection Strategy

This approach involves temporary protection of the amine group to prevent side reactions during borylation, followed by deprotection to regenerate the free amine.

Steps

- Protection : 2-Aminopyridine is acetylated using acetic anhydride to form 2-acetamidopyridine.

- Borylation : The protected derivative undergoes Miyaura borylation or Grignard-mediated boronate formation.

- Deprotection : Acidic or basic hydrolysis removes the acetyl group, yielding the target compound.

Key Data

- Yield : 89.1% for acetylation step; overall yield depends on subsequent steps.

- Advantages : Mitigates amine interference during boronate installation.

- Limitations : Adds synthetic steps, reducing overall efficiency.

Comparative Analysis of Methods

| Parameter | Miyaura Borylation | Grignard Method | Protection-Deprotection |

|---|---|---|---|

| Yield | 70–85% | 69% | ~60–75% (overall) |

| Catalyst Cost | High (Pd-based) | Low | Moderate |

| Reaction Conditions | Anhydrous, 80–100°C | −20°C to RT | Multi-step, room temperature |

| Scalability | Moderate | High | Low |

| Functional Group Tolerance | High | Moderate | High |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The boronate ester group can be oxidized to form boronic acids or reduced under specific conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Common solvents include DMF, tetrahydrofuran (THF), and toluene.

Major Products:

Aryl and Vinyl Boronic Acids: Formed through oxidation.

Substituted Pyridines: Resulting from nucleophilic substitution.

Scientific Research Applications

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are porous materials formed by the covalent bonding of organic molecules. The compound serves as a versatile building block for synthesizing COFs due to its unique structural properties.

- Photocatalytic Applications : COFs synthesized with this compound have shown promise in photocatalytic hydrogen production. The incorporation of the boron moiety enhances the electronic properties of the frameworks, facilitating efficient light absorption and charge separation .

| Property | Value |

|---|---|

| Type | COF |

| Functionality | Photocatalytic hydrogen generation |

| Linker Type | Boron-containing linker |

Drug Development

The compound's amine functionality allows it to participate in various chemical reactions essential for drug development.

- Targeting Kinase Inhibition : Research indicates that derivatives of this compound can act as inhibitors for specific kinases involved in cancer pathways. The structure allows for modifications that enhance selectivity and potency against target enzymes .

Materials Science

In materials science, the compound is utilized to create advanced materials with tailored properties.

- Up-conversion Luminescence : The presence of the boron atom contributes to the luminescent properties of materials when integrated into COFs. These materials can be used in optoelectronic devices and sensors due to their ability to convert low-energy photons into higher-energy emissions .

Case Study 1: Photocatalytic Hydrogen Production

A study demonstrated that COFs incorporating 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibited enhanced photocatalytic activity under visible light. The framework's high surface area and porosity facilitated efficient hydrogen evolution from water splitting reactions .

Case Study 2: Anticancer Activity

A derivative of this compound was investigated for its potential as a therapeutic agent against breast cancer cells. In vitro studies revealed that it significantly reduced cell viability by inhibiting key signaling pathways associated with tumor growth .

Mechanism of Action

The compound exerts its effects primarily through its boronate ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in cross-coupling reactions where the boronate ester reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The pyridine ring can also participate in coordination chemistry, forming complexes with various metal ions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the pyridine ring or amine group, which influence reactivity, stability, and applications. Below is a detailed comparison:

Structural and Functional Modifications

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHBNO

- CAS Number : 195062-61-4

- Molecular Weight : 233.27 g/mol

The compound acts primarily as a boron-containing heterocycle that can participate in various biochemical interactions. Its biological activity is often linked to its ability to inhibit specific enzymes and modulate signaling pathways.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several key enzymes. Notably:

- DYRK1A Inhibition : The compound has been identified as a potent inhibitor of Dual-specificity Tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a crucial role in various cellular processes including cell differentiation and proliferation. In vitro studies have shown nanomolar-level inhibition of DYRK1A by this compound .

Anti-inflammatory and Antioxidant Properties

Study on DYRK1A Inhibition

Antioxidant Activity Assessment

Data Table: Summary of Biological Activities

Q & A

Q. What is the structural significance of the boronate ester group in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

The boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings. The steric protection from the tetramethyl groups prevents premature hydrolysis while allowing transmetallation with palladium catalysts. This structural feature is critical for its role as a versatile intermediate in synthesizing biaryl compounds, pharmaceuticals, and functional materials .

Q. What are the key synthetic routes to prepare this compound?

A common method involves palladium-catalyzed Miyaura borylation. For example:

- Procedure : React 5-bromo-2-aminopyridine with bis(pinacolato)diboron (Bpin) in the presence of Pd(OAc), a ligand (e.g., XPhos), and a base (e.g., KOAc) in a solvent like dioxane at 80–100°C for 12–24 hours .

- Purification : Column chromatography (hexane/acetone gradient) yields the pure boronate ester .

Q. How is this compound characterized, and what analytical techniques are essential?

Key characterization methods include:

- NMR Spectroscopy : H NMR confirms the aromatic proton environment (e.g., pyridine protons at δ 7.5–8.5 ppm). B NMR detects the boronate ester peak near δ 30 ppm.

- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H] at m/z 263.1) .

- Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C/H/N ratios .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this compound?

- Catalyst System : Use Pd(OAc) (1–5 mol%) with SPhos or XPhos ligands (2–10 mol%) to enhance catalytic activity.

- Solvent/Base : Aqueous NaHCO in THF or dioxane ensures efficient transmetallation.

- Temperature : Reactions typically proceed at 80–100°C for 3–6 hours.

- Example : Coupling with 3-methyl-4-bromoaniline achieved 85% yield under these conditions .

Q. How do electronic effects of the pyridin-2-amine substituent influence cross-coupling efficiency?

The electron-donating amino group at the 2-position activates the pyridine ring, facilitating oxidative addition of Pd(0) to the boron center. Computational studies (DFT) suggest the amino group lowers the activation energy for transmetallation by stabilizing the transition state through hydrogen bonding .

Q. What strategies mitigate stability issues during storage or reaction?

Q. How should researchers address contradictory spectral data in characterization?

- Case Study : Discrepancies in H NMR integration ratios may arise from residual solvents or rotamers. Use deuterated DMSO or CDCl for clearer resolution.

- Validation : Cross-check with C NMR and HSQC to assign overlapping signals.

- Advanced Tools : X-ray crystallography (if crystalline) or HRMS fragmentation patterns resolve ambiguities .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.